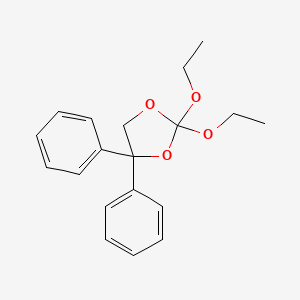
6-(But-2-yn-1-yl)-3-ethoxy-6-methylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(But-2-yn-1-yl)-3-ethoxy-6-methylcyclohex-2-en-1-one is an organic compound with a complex structure that includes a cyclohexene ring substituted with ethoxy, methyl, and butynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a Rhodium (I)-catalyzed Allenic Pauson-Khand Reaction (APKR), which is known for its high yields and scalability .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high efficiency and yield. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
6-(But-2-yn-1-yl)-3-ethoxy-6-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
6-(But-2-yn-1-yl)-3-ethoxy-6-methylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(But-2-yn-1-yl)-3-ethoxy-6-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Carbonic acid, but-2-yn-1-yl octadecyl ester: Similar in structure but with different functional groups and applications.
8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: Another compound with a but-2-ynyl group, used in different research contexts.
Uniqueness
6-(But-2-yn-1-yl)-3-ethoxy-6-methylcyclohex-2-en-1-one is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
61484-02-4 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
6-but-2-ynyl-3-ethoxy-6-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H18O2/c1-4-6-8-13(3)9-7-11(15-5-2)10-12(13)14/h10H,5,7-9H2,1-3H3 |
InChI Key |
YCWZGRZBJNQPRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)C(CC1)(C)CC#CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4,9,10-Tetrabromo-1,7-dioxadispiro[4.0.4~6~.2~5~]dodecane-2,8-dione](/img/structure/B14569506.png)












